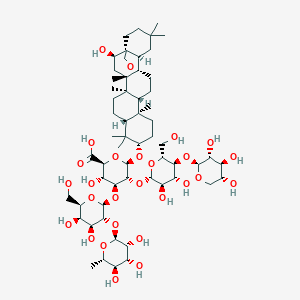

Primulic acid II

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Primulic acid II is an oleanane-type triterpenoid saponin found in plants of the *Primula* genus, such as *Primula veris* (cowslip). [REFS-1, REFS-2] It exists alongside its more abundant structural analog, Primulic acid I, and other bioactive compounds like flavonoids. [3] Saponins from *Primula* species are recognized for a range of biological activities, including expectorant, anti-inflammatory, and cytotoxic effects, which are largely attributed to their ability to interact with cell membranes. [REFS-2, REFS-4] The specific glycosylation pattern of each saponin is critical to its biological function, making the distinction between closely related analogs essential for reproducible research.

Research Fit

References

- [1] PubChem Compound Summary for CID 74095087, Primulic acid 2. National Center for Biotechnology Information (2024).

- [2] Kovacevic, S. et al. Species-Specific Secondary Metabolites from Primula veris subsp. veris Obtained In Vitro Adventitious Root Cultures: An Alternative for Sustainable Production. Plants 12, 686 (2023).

- [3] Wozniak, D. et al. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots. Molecules 30, 1655 (2025).

- [4] Gürbüz, İ. et al. Primula vulgaris extract induces cell cycle arrest and apoptosis in human cervix cancer cells. Cytotechnology 71, 847–857 (2019).

Substituting Primulic acid II with its close analog, Primulic acid I, or with crude *Primula* root extracts is unsuitable for precise scientific applications. Field-harvested *Primula veris* roots are overwhelmingly dominated by Primulic acid I, containing it at levels up to 189 times higher than Primulic acid II, making extracts an unreliable source for this specific compound. [1] Furthermore, these extracts contain a complex mixture of other bioactive molecules, including various flavonoids and phenolic compounds, which can produce confounding biological effects and obscure the true activity of Primulic acid II. [2] For studies investigating structure-activity relationships or requiring a defined molecular entity for reproducible results, the procurement of the isolated, purified Primulic acid II is non-negotiable.

Substitution Risk

Primulic acid I and II show opposite in vitro vs. field responses; production efficiency may not transfer across analogs.

Closely related saponins can differ in reported secretolytic effects; class-level replacement risks altering research endpoints.

Most Primula saponins lack certified absolute purity standards, limiting analytical method transfer to other analogs.

References

- [1] Kovacevic, S. et al. Species-Specific Secondary Metabolites from Primula veris subsp. veris Obtained In Vitro Adventitious Root Cultures: An Alternative for Sustainable Production. Plants 12, 686 (2023).

- [2] Wozniak, D. et al. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots. Molecules 30, 1655 (2025).

Source Material Defines Precursor Suitability: 5.7-Fold Higher Yield from In Vitro Cultures

The concentration of Primulic acid II is critically dependent on the production method of the source biomass. In a direct comparison, adventitious root cultures of *Primula veris* grown *in vitro* produced 0.51 mg/g dry weight of Primulic acid II. [1] In contrast, roots from 1.5-year-old soil-grown plants produced only 0.09 mg/g, a 5.67-fold lower concentration. [1] The same study showed that soil-grown roots are a far superior source for Primulic acid I, containing 17.01 mg/g compared to 6.09 mg/g in the *in vitro* roots. [1]

| Evidence Dimension | Compound Yield (mg/g Dry Weight) |

| Target Compound Data | 0.51 mg/g (from in vitro adventitious roots) |

| Comparator Or Baseline | Primulic acid II from soil-grown roots: 0.09 mg/g |

| Quantified Difference | 5.67-fold higher concentration from in vitro source |

| Conditions | Analysis of extracts from in vitro cultured adventitious roots vs. 1.5-year-old soil-grown roots of Primula veris subsp. veris via HPLC. |

This demonstrates that for applications requiring Primulic acid II specifically, the source and manufacturing process are paramount, as conventional plant material is an inefficient and impure precursor.

Purity-Linked Usability: Saponin Fractions Exhibit High Cytotoxicity Requiring Pure Compound for Analysis

Saponins as a class are known for their high cytotoxicity, driven by membrane interaction. A saponin-enriched fraction from *P. veris* roots, which would contain both Primulic acid I and II among others, demonstrated the expected high cytotoxicity against human keratinocyte (HaCaT) cells. [1] In contrast, a chloroform extract containing a different profile of secondary metabolites showed lower cytotoxicity. [1] This highlights that the bioactivity of a crude or fractionated extract is a composite effect of all components.

| Evidence Dimension | Cytotoxicity |

| Target Compound Data | High cytotoxicity observed from saponin-enriched fraction containing Primulic acids. |

| Comparator Or Baseline | Lower cytotoxicity observed from a chloroform extract of the same source material. |

| Quantified Difference | Qualitatively higher cytotoxicity from the saponin fraction. |

| Conditions | In vitro cytotoxicity assessment on human keratinocyte cell line HaCaT using crystal violet staining. |

To isolate the specific cytotoxic contribution of the Primulic acid II structure and ensure reproducible results, using the purified compound is essential to eliminate confounding variables from other saponins and metabolites present in extracts.

Antifungal Potential: Related Saponins from Primulaceae Show Potent Activity Against Pathogenic Yeast

While direct antifungal data for Primulic acid II is limited, related triterpenoid saponins from the same plant family demonstrate high efficacy. Anagallisin C, a saponin from *Anagallis arvensis* (Primulaceae), exhibited potent activity against the human pathogenic yeast *Candida albicans* (ATCC 10231) with a Minimum Inhibitory Concentration (MIC-0) of 1 µg/mL. [1] This activity is significant when compared to the standard antifungal drug Fluconazole, which had an MIC of 0.5 µg/mL in the same study. [1] The combination of Anagallisin C and Fluconazole showed a synergistic fungicidal effect. [1]

| Evidence Dimension | Antifungal Activity (MIC-0) |

| Target Compound Data | Not available for Primulic acid II. (Inference based on related compounds). |

| Comparator Or Baseline | Anagallisin C (related saponin): 1 µg/mL; Fluconazole (standard drug): 0.5 µg/mL. |

| Quantified Difference | A related saponin from the same plant family shows antifungal potency comparable to a standard clinical drug. |

| Conditions | Antifungal activity against Candida albicans (ATCC 10231) determined by broth dilution assays. |

This provides a strong rationale for procuring purified Primulic acid II to investigate its potential as a novel antifungal agent, where its specific structure may offer a distinct advantage.

Analytical Standard for Quality Control of Biotechnological Production

Given its significantly higher concentration in *in vitro* cultures versus field-grown plants, Primulic acid II serves as a critical analytical marker and reference standard for developing and validating biotechnological methods for saponin production. [1]

Investigating Structure-Activity Relationships in Cytotoxicity

Use as a defined molecular probe to dissect the specific role of its unique glycosylation structure in mediating cytotoxicity, without the confounding effects of other saponins and metabolites found in crude extracts. [2]

Screening for Novel Antifungal Agents and Synergizers

Based on the potent antifungal activity of structurally related saponins from the Primulaceae family, Primulic acid II is a targeted candidate for screening campaigns against pathogenic fungi, particularly drug-resistant strains of *Candida*. [3]

Application Fit Matrix

References

- [1] Kovacevic, S. et al. Species-Specific Secondary Metabolites from Primula veris subsp. veris Obtained In Vitro Adventitious Root Cultures: An Alternative for Sustainable Production. Plants 12, 686 (2023).

- [2] Wozniak, D. et al. Phytochemical Characterization and Anti-Biofilm Activity of Primula veris L. Roots. Molecules 30, 1655 (2025).

- [3] Siatka, T. et al. Antifungal activity and cytotoxicity of extracts and triterpenoid saponins obtained from the aerial parts of Anagallis arvensis L. Journal of Ethnopharmacology 281, 114526 (2021).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Pictograms

Acute Toxic

Explore Compound Types